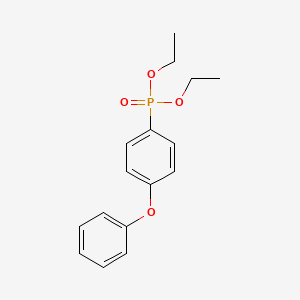
Pentyl octane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl octane-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are salts or esters of sulfonic acids containing the functional group R-SO3H. This compound is characterized by a long carbon chain, which makes it hydrophobic, and a sulfonate group, which imparts hydrophilic properties. This dual nature makes it useful in various applications, particularly in surfactants and detergents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl octane-1-sulfonate can be synthesized through the sulfonation of octane with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H). The reaction typically involves the following steps:
Sulfonation Reaction: Octane is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to form octane-1-sulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with a base such as sodium hydroxide (NaOH) to form the sodium salt of octane-1-sulfonate.
Esterification: The sodium salt is then esterified with pentanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentyl octane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Pentyl octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of pentyl octane-1-sulfonate is primarily based on its amphiphilic nature. The hydrophobic pentyl and octane chains interact with non-polar substances, while the hydrophilic sulfonate group interacts with water. This allows it to form micelles and emulsify oils and fats. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another sulfonate with a longer carbon chain, commonly used in protein denaturation and electrophoresis.
Sodium octane-1-sulfonate: Similar structure but lacks the pentyl group, used in HPLC analysis as an ion-pairing reagent.
Uniqueness
Pentyl octane-1-sulfonate is unique due to its specific carbon chain length and the presence of both pentyl and octane groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant properties.
Properties
CAS No. |
78622-30-7 |
|---|---|
Molecular Formula |
C13H28O3S |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
pentyl octane-1-sulfonate |
InChI |
InChI=1S/C13H28O3S/c1-3-5-7-8-9-11-13-17(14,15)16-12-10-6-4-2/h3-13H2,1-2H3 |
InChI Key |
FIDPLUKVWQUGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





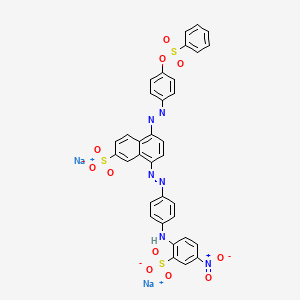
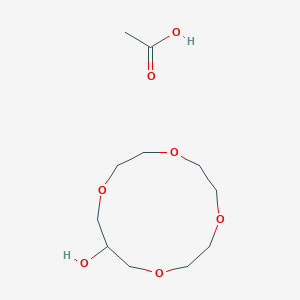
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
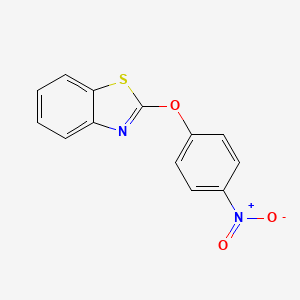
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
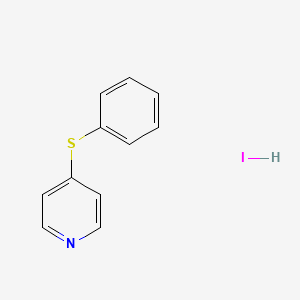
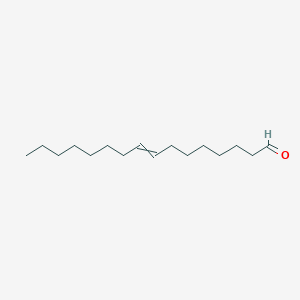
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)

